![molecular formula C14H12Cl2FNO3S B2983119 N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide CAS No. 866043-34-7](/img/structure/B2983119.png)

N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

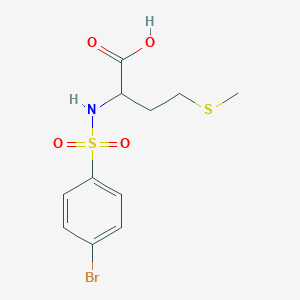

N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide (DCFBS) is a compound that has been studied for its potential medical applications and its ability to be used in laboratory experiments. This compound is a derivative of the phenoxyethylamine family and is composed of two chlorine atoms, an ethyl group, a fluorine atom, and a benzene ring with a sulfonamide group. DCFBS has a number of unique properties that make it useful for various research applications and its ability to interact with other compounds.

Aplicaciones Científicas De Investigación

Cyclooxygenase Inhibition

- N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). The introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Enantioselective Synthesis

- The compound has been used in enantioselective electrophilic fluorination using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as the key reaction. This approach has successfully synthesized enantiomerically pure 3'-fluorothalidomide (2), demonstrating the compound's utility in asymmetric synthesis (Yamamoto et al., 2011).

Structural Characterization

- The compound has been a subject of structural investigation in its various forms. For example, the study of AND-1184, with the chemical name N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (MBS), and its hydrochloride form (MBSHCl), provided insights into their crystal structures, solid-state NMR characterization, and dynamic behaviors (Pawlak et al., 2021).

Mecanismo De Acción

Target of Action

It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D primarily targets broadleaf weeds .

Mode of Action

Like 2,4-D, N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide may act as a synthetic auxin, a type of plant hormone . It’s absorbed through the leaves and is translocated to the meristems of the plant . This compound might induce uncontrolled growth in susceptible plants, eventually leading to their death .

Biochemical Pathways

Based on its similarity to 2,4-d, it may interfere with the normal growth pathways of plants, causing uncontrolled, abnormal growth .

Pharmacokinetics

2,4-d, a similar compound, is known to be highly soluble in water . This property could influence the bioavailability and distribution of the compound in the environment.

Result of Action

As a potential synthetic auxin, it may cause uncontrolled cell division, damaging the vascular tissue of susceptible plants, leading to their death .

Action Environment

2,4-d, a similar compound, is known to be non-persistent in soil but may persist in aquatic systems under certain conditions . This suggests that the compound’s action and stability could be influenced by environmental factors such as soil type, water availability, and temperature.

Propiedades

IUPAC Name |

N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2FNO3S/c15-10-1-6-14(13(16)9-10)21-8-7-18-22(19,20)12-4-2-11(17)3-5-12/h1-6,9,18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFWDOKGPUTQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2983036.png)

![2-(4-Fluorophenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2983037.png)

![N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2983041.png)

![N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2983044.png)

![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)